2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide typically involves a multi-step process. One common method includes the bromination of N-(6-ethyl-2-benzothiazolyl)butanamide using bromine or a brominating agent under controlled conditions . Industrial production methods often employ green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products .
Chemical Reactions Analysis
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and m-chloroperbenzoic acid for oxidation.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Bromo-N-(6-ethyl-2-benzothiazolyl)butanamide can be compared with other benzothiazole derivatives, such as:
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
944887-19-8 |
---|---|
Molecular Formula |
C13H15BrN2OS |
Molecular Weight |
327.24 g/mol |
IUPAC Name |
2-bromo-N-(6-ethyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2OS/c1-3-8-5-6-10-11(7-8)18-13(15-10)16-12(17)9(14)4-2/h5-7,9H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
MVCNIFHMAOCEGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC(=O)C(CC)Br |
Origin of Product |
United States |
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